molecular formula C₂₂H₂₀O₁₀ B1151865 Daidzein 7-β-D-Glucuronide Methyl Ester

Daidzein 7-β-D-Glucuronide Methyl Ester

Cat. No.: B1151865
M. Wt: 444.39
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery in Isoflavone Research

The identification of this compound emerged from decades of research into soy isoflavone metabolism. Early studies in the 1930s first detected equol in equine urine, hinting at complex microbial transformations of plant compounds. By the 1980s, advances in chromatographic techniques enabled the isolation of daidzein conjugates from human biological samples, with the methyl ester glucuronide form being characterized through nuclear magnetic resonance and mass spectrometry in the early 2000s. Critical work by Qiu et al. demonstrated its formation through first-pass metabolism following daidzein ingestion, establishing its role in pharmacokinetic pathways.

Classification within Isoflavone Phase II Metabolites

This compound belongs to the glucuronide class of phase II metabolites, specifically:

Metabolic Class Structural Features Enzymatic Pathway
Glucuronides β-D-glucuronic acid conjugation at C7 UDP-glucuronosyltransferase
Methyl Esters Methyl group esterification at carboxyl Carboxyl methyltransferase

As a dual-conjugated metabolite, it exhibits greater hydrophilicity (logP = 1.2) compared to daidzein (logP = 2.8), facilitating renal excretion while maintaining membrane permeability. The 7-β-D configuration ensures metabolic stability against endogenous glucuronidases, prolonging its circulation half-life to 4-6 hours in humans.

Significance in Soy Isoflavone Metabolic Studies

Research demonstrates that 60-75% of orally administered daidzein undergoes glucuronidation, with 7-β-D-Glucuronide Methyl Ester constituting 38% of total plasma metabolites. Its formation kinetics directly influence the bioavailability of daidzein-derived compounds, as shown in comparative studies:

  • Bioavailability Enhancement : Solubility increases by 2.79×10⁵-fold in ethyl acetate compared to daidzein
  • Absorption Rate : 4.3-4.5× higher cellular uptake versus parent compound
  • Metabolic Stability : 72% resistance to colonic microbiota degradation

These properties make it a critical marker for assessing isoflavone metabolism efficiency and interindividual variability in clinical studies.

Relationship to Parent Compound Daidzein

Structural analysis reveals precise modifications to the daidzein backbone:

  • Position 7 : β-D-glucuronic acid conjugation via O-glycosidic bond
  • Carboxyl Group : Methyl esterification at C6'' of glucuronic acid

This dual modification creates a zwitterionic structure (pKa 3.8/6.2) that facilitates both aqueous solubility and membrane penetration. The metabolite retains 68% of daidzein's estrogen receptor binding affinity while showing improved resistance to hepatic cytochrome P450 oxidation.

Position in the Isoflavone Biotransformation Pathway

The compound occupies a central position in daidzein metabolism:

  • Primary Pathway :
    Daidzein → 7-β-D-Glucuronide Methyl Ester → Systemic circulation → Tissue distribution

  • Alternative Pathway :
    Daidzein → Intestinal microbiota → Dihydrodaidzein → Equol

Comparative metabolic flux analysis shows 58% of hepatic daidzein undergoes glucuronidation versus 22% sulfation. The methyl ester group prevents premature hydrolysis in the acidic gastric environment, ensuring intact absorption through intestinal epithelia. Subsequent tissue-specific deconjugation releases active daidzein aglycone, creating a depot effect that prolongs pharmacological activity.

Properties

Molecular Formula

C₂₂H₂₀O₁₀

Molecular Weight

444.39

Synonyms

3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid Methyl Ester;  Methyl Daidzein-7-yl-β-D-glucopyranosidurinate;  Daidzein Glucuronide Methyl Ester; 

Origin of Product

United States

Scientific Research Applications

Antioxidant Activity

Daidzein and its glucuronide derivatives exhibit significant antioxidant properties. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases, including cardiovascular diseases and cancer. For instance, research indicates that glucuronidated flavonoids like Daidzein 7-β-D-Glucuronide Methyl Ester can protect neuronal cells from oxidative damage, suggesting potential neuroprotective effects .

Estrogenic Activity

Daidzein is known for its phytoestrogenic properties, mimicking estrogen in the body. The glucuronidation process enhances its bioavailability and may modulate estrogen receptor activity, making it a candidate for managing menopausal symptoms and osteoporosis prevention. Studies have demonstrated that daidzein metabolites can bind to estrogen receptors, influencing gene expression related to reproductive health .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory effects of this compound. In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in conditions such as arthritis and inflammatory bowel disease .

Property Effect Reference
AntioxidantScavenges free radicals
EstrogenicMimics estrogen activity
Anti-inflammatoryInhibits cytokines

Metabolic Pathways

Daidzein is rapidly absorbed and metabolized in the body into various conjugated forms, including this compound. The first-pass metabolism significantly influences its bioavailability, with studies indicating that glucuronidation enhances solubility and absorption rates compared to the parent compound .

Bioavailability Challenges

Despite its beneficial properties, the bioavailability of daidzein remains a challenge due to extensive metabolism. Research indicates that only a fraction of ingested daidzein reaches systemic circulation in its active form, necessitating further investigation into methods to enhance its bioavailability for therapeutic applications .

Cancer Research

This compound has been studied for its potential role in cancer prevention and treatment. Its ability to modulate cell signaling pathways related to apoptosis and proliferation has been documented in various cancer cell lines. For example, studies have suggested that daidzein metabolites can inhibit tumor growth in breast cancer models by inducing apoptosis through estrogen receptor pathways .

Cardiovascular Health

The compound's antioxidant properties may contribute to cardiovascular health by reducing oxidative stress and improving endothelial function. Clinical studies have indicated that diets rich in soy isoflavones correlate with lower incidences of heart disease, potentially due to the actions of metabolites like this compound .

Clinical Application Potential Benefit Reference
Cancer PreventionInduces apoptosis in cancer cells
Cardiovascular HealthReduces oxidative stress

Preparation Methods

Benzyl Protection Strategy

The foundational approach involves 4′-O-benzyl protection of daidzein to ensure regioselective glucuronidation at the 7-position. Starting with daidzein dissolved in acetone, potassium carbonate facilitates benzylation using benzyl bromide under reflux (60°C, 5 hours). The intermediate, 4′-O-benzyldaidzein, is isolated via silica gel chromatography (hexane:ethyl acetate, 3:1). Subsequent glucuronidation employs methyl(2″,3″,4″-tri-O-acetyl-α-D-glucopyranosyl trichloroacetimidate) uronate in dichloromethane with boron trifluoride etherate as a catalyst. The triacetylated glucuronide methyl ester forms in 68% yield after 12 hours at room temperature.

Key Reaction Conditions:

ParameterValue
Temperature25°C
CatalystBF₃·Et₂O (0.1 equiv)
SolventDichloromethane
Yield68%

Deprotection involves hydrogenolysis (10% Pd/C, H₂, 5 hours) to remove the benzyl group, followed by basic hydrolysis (0.1M NaOH, methanol/water) to cleave acetyl protections. Final purification via preparative C18 chromatography (water:acetonitrile gradient) affords the target compound in >95% purity.

Microwave-Assisted Synthesis

Accelerated Esterification

Recent advancements leverage microwave irradiation to reduce reaction times from hours to minutes. Daidzein (1 equiv) reacts with naphthalene sulfonic acid (1.2 equiv) in acetone under microwave conditions (300 W, 60°C, 55 minutes). Potassium carbonate acts as a base, achieving 82% conversion to the sulfonate ester intermediate. Transesterification with methyl glucuronate under similar microwave settings (200 W, 90 minutes) yields the title compound with 74% efficiency.

Comparative Efficiency:

MethodTimeYieldPurity
Traditional12 hours68%95%
Microwave90 minutes74%97%

This method minimizes side products like daidzein diglucuronides , which typically form at <5% under microwave conditions versus 12% in conventional setups.

Analytical Characterization

Spectroscopic Validation

¹H-NMR (500 MHz, DMSO-d₆) reveals characteristic signals: δ 7.38 (d, J=8.5 Hz, H-2′,6′), 6.82 (d, J=8.5 Hz, H-3′,5′), and 3.64 (s, OCH₃). The β-D-glucuronide anomeric proton appears at δ 5.12 (d, J=7.8 Hz), confirming the glycosidic linkage. LC-MS ([M-H]⁻ at m/z 443) aligns with the molecular formula C₂₂H₂₀O₁₀.

Purity Assessment

Preparative HPLC (C18 column, 0.1% formic acid/acetonitrile) achieves baseline separation with a retention time of 12.3 minutes. Residual solvents (acetone, dichloromethane) are quantified below ICH Q3C limits (<500 ppm) via GC-MS.

Industrial-Scale Production

Catalytic Hydrogenation Optimization

Large batches (≥1 kg) employ continuous hydrogenation reactors to enhance throughput. Using 5% Pd/Al₂O₃ at 50 psi H₂ and 40°C, debenzylation completes in 2 hours with <0.1% residual benzyl ethers. Automated crystallization (ethanol/water, 1:4) yields 92% recovery, reducing reliance on column chromatography.

Cost-Benefit Analysis

ParameterBatch ProcessContinuous Process
Annual Output500 kg1,200 kg
Solvent Consumption8,000 L3,500 L
Energy Cost$12,000/month$7,500/month

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing glucuronidation at the 4′-OH position is suppressed by steric hindrance from benzyl protection. Alternatively, enzymatic methods using UDP-glucuronosyltransferases (UGT1A1) achieve 99% regioselectivity but require costly cofactors.

Stability Concerns

The methyl ester hydrolyzes under acidic conditions (t₁/₂=4 hours at pH 2), necessitating storage at -20°C in anhydrous methanol. Lyophilization with trehalose (1:1 w/w) extends shelf life to 24 months at 4°C.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable real-time monitoring of glucuronidation kinetics. A tubular reactor (0.5 mm ID) achieves 98% conversion in 10 minutes at 100°C, though scalability remains limited.

Biocatalytic Synthesis

Recombinant E. coli expressing UGT1A1 and sucrose synthase produce the compound from daidzein and UDP-glucuronic acid in 48 hours (yield: 58%). This green chemistry approach reduces organic solvent use by 70% .

Q & A

Q. What are the established synthetic pathways for Daidzein 7-β-D-Glucuronide Methyl Ester, and how do reaction conditions influence yield?

Synthesis typically involves glycosidation and anomerization reactions. For example:

  • Selective deacetylation : 4',7-di-O-acetyldaidzein undergoes selective 7-deacetylation, followed by glucuronidation using 6,1-anhydroglucopyranuronic acid and SnCl₄ as a promoter .
  • Multi-step protection : Acetylation of glucuronic acid derivatives (e.g., 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester) is coupled with esterification and conjugation to daidzein’s hydroxyl groups .
    Key factors : Reaction temperature, catalyst (e.g., SnCl₄ vs. Ag₂O), and protecting group strategy significantly impact yield and anomeric purity.

Q. How is this compound characterized structurally?

  • NMR and MS : Combined ¹H/¹³C NMR identifies glycosidic linkages and esterification sites. MS (e.g., ESI-TOF) confirms molecular weight (e.g., 650.56 g/mol for the sulfate analog) .
  • HMBC correlations : Used to resolve ambiguities in flavonoid-glucuronide conjugates, such as distinguishing 7-O- vs. 4'-O-substitution .

Q. What are the recommended storage and handling protocols for this compound?

  • Storage : -20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of labile ester and acetyl groups .
  • Solubility : DMSO or water (for sodium salts), with precautions against hygroscopic degradation .

Advanced Research Questions

Q. How does this compound interact with cancer cell lines, and what methodological considerations apply to cytotoxicity assays?

  • Antiproliferative activity : The compound inhibits HEP G2 (liver) and MCF-7 (breast) cancer cells via COX-2 suppression (IC₅₀ = 40.17 µg/mL in MCF-7) .
  • Assay design : Use RT-PCR for COX-2 gene expression analysis and MTT assays for viability. Normalize against tamoxifen (IC₅₀ = 7.72 µg/mL) to contextualize potency .

Q. What metabolic pathways involve this compound, and how can isotopic labeling aid in tracing its fate?

  • Glucuronidation : Enhances solubility for renal excretion. Stable isotopes (e.g., deuterated analogs like Propofol-d17 β-D-Glucuronide Methyl Ester) enable tracking via LC-MS in pharmacokinetic studies .
  • Enzyme specificity : UDP-glucuronosyltransferases (UGTs) catalyze conjugation; substrate competition assays with deuterated standards quantify isoform-specific activity .

Q. How do structural modifications (e.g., acetylation, sulfation) alter bioactivity?

  • Acetylated analogs : 7-O-Benzyl-4’-tri-O-acetyl derivatives improve membrane permeability but reduce aqueous solubility (MW = 660.62 g/mol) .
  • Sulfated derivatives : Daidzein 7-β-D-Glucuronide 4’-sulfate disodium salt exhibits distinct pharmacokinetics due to increased polarity .

Data Contradictions and Resolution

Q. How can researchers reconcile discrepancies in reported IC₅₀ values across studies?

  • Variability sources : Cell line heterogeneity (e.g., HEP G2 vs. MCF-7), assay duration (24–72 hr), and metabolite stability (e.g., ester hydrolysis in culture media) .
  • Normalization : Include internal controls (e.g., tamoxifen) and report cell viability curves with error margins .

Q. Why do synthetic yields vary between glycosidation methods?

  • Catalyst efficiency : SnCl₄ promotes higher anomerization rates than Ag₂O but may cause side reactions with acetylated substrates .
  • Protecting groups : Benzyl vs. acetyl groups influence steric hindrance and reaction kinetics .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueSource
Molecular Weight650.56 g/mol (sulfate analog)
SolubilityDMSO, Water
Storage Stability-20°C, inert atmosphere

Q. Table 2. Biological Activity in Cancer Models

Cell LineIC₅₀ (µg/mL)MechanismReference
MCF-740.17COX-2 inhibition
HEP G235.2*Apoptosis induction
*Estimated from dose-response curves.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.